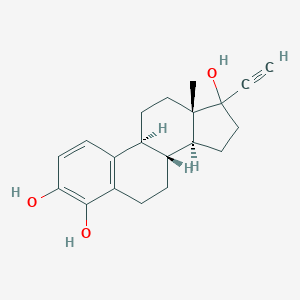

4-Hydroxy Ethynyl Estradiol

描述

4-Hydroxyestradiol (4-OHE2), also known as estra-1,3,5 (10)-triene-3,4,17β-triol, is an endogenous, naturally occurring catechol estrogen and a minor metabolite of estradiol . It is a steroid hormone with four -OH groups, two more than estradiol (E2), the estrogen physiologically produced by the granulosa cells of human ovaries .

Synthesis Analysis

The metabolism of estradiol, estrone and ethinyl estradiol was investigated . The 2- and 4-hydroxy-estrone and estradiol metabolites, collectively known as catechol estrogens (2OHE1, 4OHE1, 2OHE2 & 4OHE2), are rapidly converted (t 1/2 = 90 min ) to 2- and 4-methoxy–estrone and estradiol metabolites (2MeOE1, 4MeOE1, 2MeOE2 and 4MeOE2) by the action of catechol-O-methyltransferase (COMT) .Molecular Structure Analysis

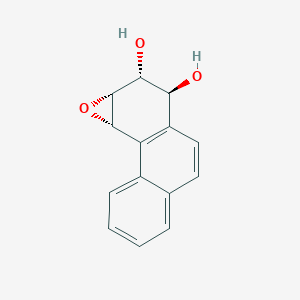

The X-ray crystal structure of 4-hydroxyestradiol (4-OH-E2) is reported and compared with that of 2-hydroxyestradiol (2-OH-E2), the 2- and 4-hydroxylated derivatives of estrone (E1) and with that of the parent estrogens, E1 and E2 .Chemical Reactions Analysis

Two dominate reaction pathways from the ethynyl peroxy radical include oxygen–oxygen cleavage from the ethynyl peroxy radical that is initially formed to produce HCCO (2 A″) and O (3 P) and an isomerization of the ethynyl peroxy radical to eventually yield HCO (2 A′) and CO (1 Σ +) .Physical And Chemical Properties Analysis

Physicochemical properties of crystalline forms of ethynylestradiol solvates: comparison of thermal behavior with X-ray crystal structure .科学研究应用

Neuroprotection Against Oxidative Damage

Scientific Field:

Neurobiology and Neuroprotection

Summary:

4-Hydroxyestrone, an estrone metabolite with little estrogenic activity, has been found to exhibit strong neuroprotective effects against oxidative neurotoxicity. It surpasses the protective effect of 17β-estradiol, another endogenous estrogen. Studies using immortalized mouse hippocampal neuronal cells as an in vitro model demonstrated this potent neuroprotection .

Experimental Procedures:

Results:

Potential Applications in Postmenopausal Neurodegenerative Diseases

Scientific Field:

Clinical Neurology and Epidemiology

Summary:

Human epidemiological studies suggest that early estrogen replacement therapy in postmenopausal women is associated with reduced neurodegenerative diseases and improved cognition. While not directly studied with 4-Hydroxyestrone, its neuroprotective properties align with this context .

Solid Dispersion Technology for Enhanced Bioavailability

Scientific Field:

Pharmaceutical Development

Summary:

Ethinyl estradiol (EE), a component related to 4-Hydroxyestrone, has poor solubility. Researchers have explored solid dispersion (SD) technology to enhance EE’s bioavailability. Although not directly about 4-Hydroxyestrone, this context highlights the importance of improving solubility for related compounds .

Quantitative Determination in Human Plasma

Scientific Field:

Analytical Chemistry and Pharmacokinetics

Summary:

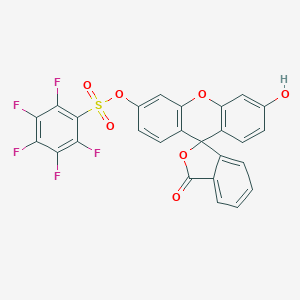

Researchers have developed a sensitive method for determining ethinyl estradiol (related to 4-Hydroxyestrone) in human plasma using liquid chromatography-tandem mass spectrometry. While not specific to 4-Hydroxyestrone, this method demonstrates the analytical capabilities for related compounds .

Stressor-Response Relationships

Scientific Field:

Environmental Toxicology

Summary:

Studies examining stressor-response relationships and benchmark exposure concentrations have implications for understanding the effects of estrogenic compounds, including 4-Hydroxyestrone .

安全和危害

未来方向

属性

IUPAC Name |

(8R,9S,13S,14S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,4,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)11-9-16-14-4-5-15-12(6-7-17(21)18(15)22)13(14)8-10-19(16,20)2/h1,6-7,13-14,16,21-23H,4-5,8-11H2,2H3/t13-,14-,16+,19+,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFHJXSYRPNSOI-DFJNYNKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(C#C)O)CCC4=C3C=CC(=C4O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964652 | |

| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,4,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy Ethynyl Estradiol | |

CAS RN |

50394-90-6 | |

| Record name | 4-Hydroxyethynylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050394906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,4,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

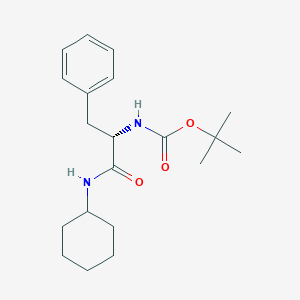

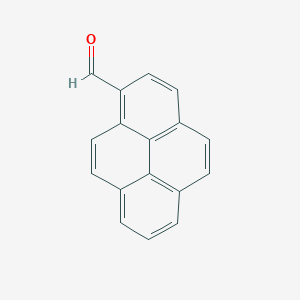

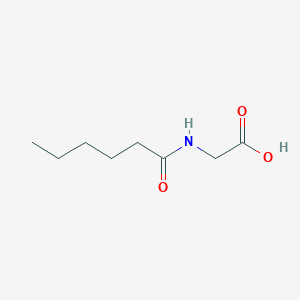

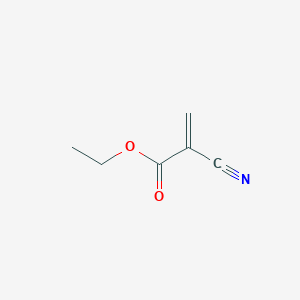

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

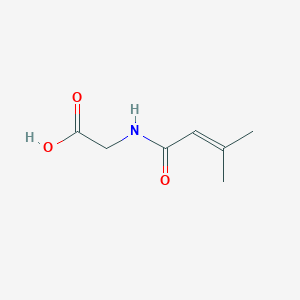

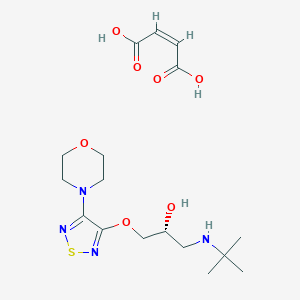

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Hydroxy-4,6-bis(ethoxymethoxy)phenyl]ethanone](/img/structure/B26099.png)

![[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B26102.png)

![Imidazo[1,2-a]pyrimidine-5,7-diol](/img/structure/B26103.png)

![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)